Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-
CAS No.: 653579-35-2
Cat. No.: VC16813571
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653579-35-2 |
|---|---|
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-[2-(methylamino)-2-phenylethyl]cyclopropan-1-ol |
| Standard InChI | InChI=1S/C12H17NO/c1-13-11(9-12(14)7-8-12)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3 |
| Standard InChI Key | HJSLIMYHOLCTJU-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CC1(CC1)O)C2=CC=CC=C2 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- |
| Molecular Formula | C<sub>11</sub>H<sub>15</sub>NO |
| Molecular Weight | 191.27 g/mol |
| PubChem CID | 12105286 |
| Synonyms | 653579-35-2; DTXSID60477673 |
This compound consists of a cyclopropanol moiety attached to a phenylethyl group substituted with a methylamino functional group. The presence of the cyclopropanol ring introduces strain into the molecule, potentially influencing its reactivity and stability.
2.2. 3D Conformer
Interactive models show that the cyclopropanol ring adopts a planar configuration due to its small size, while the phenylethyl group provides flexibility for interactions with biological targets.
4.1. Synthesis
The synthesis of Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]- typically involves:
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Formation of the cyclopropanol ring through cyclopropanation reactions.
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Introduction of the phenylethyl group via alkylation or condensation processes.
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Functionalization with a methylamino group through reductive amination.
4.2. Applications
While specific applications are not explicitly detailed in the literature, compounds with similar structures are often explored for:
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Pharmacological activity (e.g., as neurotransmitter analogs or receptor modulators).
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Use as intermediates in organic synthesis.
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Potential roles in drug discovery due to their structural similarity to bioactive molecules.
5.1. Biological Relevance
The compound's structural resemblance to phenylethylamines suggests potential interactions with biological receptors such as adrenergic or dopaminergic systems.
5.2. Stability and Reactivity
The strained cyclopropanol ring may undergo ring-opening reactions under acidic or basic conditions, providing opportunities for further functionalization.
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